Methyl 2-bromo-4-cyano-5-hydroxybenzoate
Overview
Description
Methyl 2-bromo-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-hydroxybenzoate using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography techniques to ensure its quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The cyano group can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-4-cyano-5-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of drugs for treating diseases such as multiple myeloma.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The cyano and hydroxyl groups play crucial roles in binding to the active sites of target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 2-bromo-4-cyano-5-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-hydroxybenzoate: Lacks the cyano group, which affects its reactivity and applications.
Methyl 4-bromo-2-cyano-5-hydroxybenzoate: Similar structure but different positioning of functional groups, leading to variations in chemical behavior.
Methyl 2-bromo-5-cyano-4-hydroxybenzoate: Another isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique reactivity and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYKXJINVXAKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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